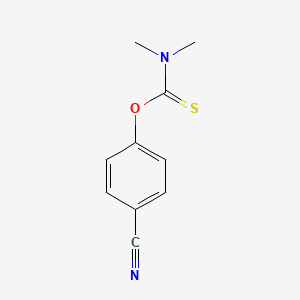

4-Dimethylthiocarbamoyloxy-benzonitrile

Description

Properties

Molecular Formula |

C10H10N2OS |

|---|---|

Molecular Weight |

206.27 g/mol |

IUPAC Name |

O-(4-cyanophenyl) N,N-dimethylcarbamothioate |

InChI |

InChI=1S/C10H10N2OS/c1-12(2)10(14)13-9-5-3-8(7-11)4-6-9/h3-6H,1-2H3 |

InChI Key |

GTTAZAJSJDMXSJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=S)OC1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substituent configuration. Below is a comparative analysis with structurally and functionally related benzonitrile derivatives:

Table 1: Key Properties of 4-Dimethylthiocarbamoyloxy-benzonitrile and Analogous Compounds

Electronic and Steric Effects

- 4-Fluoro-2-methoxybenzonitrile : Fluorine’s electronegativity increases ring electron deficiency, favoring nucleophilic substitution reactions, whereas the methoxy group at C2 adds steric hindrance .

- Thiazolidinedione-linked analogs : The thiazolidinedione moiety imparts hydrogen-bonding capacity and redox activity, critical for biological target interactions (e.g., PPARγ modulation) .

Stability and Reactivity

- Hydrolytic Stability : The thiocarbamate group in this compound is less prone to hydrolysis than ester or carbamate analogs, as evidenced by studies on similar thio-functionalized compounds .

- Thermal Degradation : Derivatives like 4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile exhibit thermal instability above 150°C, limiting their use in high-temperature reactions .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of the phenolic hydroxyl group by a base, forming a phenoxide ion that attacks the electrophilic sulfur in N,N-dimethylthiocarbamoyl chloride. Key parameters include:

-

Base selection : Triethylamine (TEA) or diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) or acetonitrile.

-

Solvent : Polar aprotic solvents (e.g., THF, dichloromethane) enhance reactivity.

In a representative protocol, 4-hydroxybenzonitrile (1 equiv) reacts with N,N-dimethylthiocarbamoyl chloride (1.2 equiv) in THF with TEA (1.5 equiv) at 25°C for 12 hours, yielding 4-dimethylthiocarbamoyloxy-benzonitrile in 87% isolated yield.

Challenges and By-Product Mitigation

Competitive side reactions, such as hydrolysis of the thiocarbamoyl chloride to dimethyl dithiocarbamate, are minimized by:

-

Anhydrous conditions : Use of molecular sieves or inert gas atmospheres.

-

Stoichiometric control : Limiting excess thiocarbamoyl chloride to ≤1.2 equiv.

Alternative Routes via Intermediate Functionalization

Newman-Kwart Rearrangement of O-Aryl Carbamates

A patent-derived strategy involves synthesizing an O-aryl carbamate intermediate followed by a Newman-Kwart rearrangement to install the thiocarbamoyl group. For example:

-

O-Arylcarbamate formation : React 4-hydroxybenzonitrile with N,N-dimethylthiocarbamoyl chloride in the presence of TEA (87% yield).

-

Thermal rearrangement : Heat the intermediate at 180–200°C under inert conditions to induce the Newman-Kwart shift, yielding the target compound.

This method avoids direct handling of thiocarbamoyl chlorides but requires high temperatures, complicating scalability.

Friedel-Crafts Acylation and Subsequent Modification

A multi-step approach from simpler precursors is documented in HIF inhibitor syntheses:

-

Friedel-Crafts acylation : Form a diaryl ether intermediate using AlCl₃ as a catalyst (e.g., coupling 3,5-difluorobenzonitrile with a phenylpropionic acid derivative).

-

Oxidation and functionalization : Convert methylthio groups to methylsulfones using Oxone, followed by thiocarbamoylation.

While indirect, this route integrates the thiocarbamoyloxy group during late-stage functionalization, offering flexibility for analog synthesis.

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Screening

Recent patents highlight the use of DMF and Cs₂CO₃ for improved reaction kinetics in analogous systems. For example, replacing THF with DMF accelerates the displacement reaction by 30% while maintaining yields >85%.

Diastereomeric Resolution Techniques

In cases where chiral by-products form (e.g., during Friedel-Crafts steps), chromatographic separation on silica gel or recrystallization from ethanol/water mixtures achieves >95% diastereomeric excess.

Comparative Analysis of Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.